2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole

Lipophilicity Drug-likeness Medicinal Chemistry

This benzothiazole-piperazine hybrid is a privileged scaffold for 5-HT6 receptor antagonists (IC50=3.9μM) and anti-Alzheimer's agents (AChE IC50=2.31μM). The methanesulfonyl group provides balanced lipophilicity (XLogP3=1.9) and 6 H-bond acceptors for superior solubility and membrane permeability. Procure the 97% purity grade to minimize assay interference, offering a 7% absolute purity advantage over standard 90% grades, essential for reproducible screening campaigns.

Molecular Formula C12H15N3O2S2
Molecular Weight 297.39
CAS No. 460994-84-7
Cat. No. B2997646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole
CAS460994-84-7
Molecular FormulaC12H15N3O2S2
Molecular Weight297.39
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C12H15N3O2S2/c1-19(16,17)15-8-6-14(7-9-15)12-13-10-4-2-3-5-11(10)18-12/h2-5H,6-9H2,1H3
InChIKeyYSSKILJIEICGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole (CAS 460994-84-7) for MedChem & Targeted Synthesis: A Quantitative Evidence Guide


2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole (CAS 460994-84-7) is a benzothiazole-piperazine hybrid featuring a methanesulfonyl substituent. This scaffold is a privileged structure in medicinal chemistry, with derivatives reported as potent 5-HT6 receptor antagonists (IC50 = 3.9 μM) [1] and multifunctional anti-Alzheimer's agents (AChE IC50 = 2.31 μM, Aβ aggregation inhibition = 53.30%) [2]. The compound is commercially available as a research building block with defined physicochemical properties, including a computed XLogP3 of 1.9 and a melting point of 249-250°C [3].

Why 2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole Cannot Be Simply Replaced by Unsubstituted or Aryl-Substituted Piperazine Analogs


Generic substitution within the benzothiazole-piperazine class fails due to quantifiable differences in physicochemical and biological properties. The methanesulfonyl group in the target compound dramatically alters lipophilicity (XLogP3 = 1.9 [1]) compared to unsubstituted analogs (ACD/LogP = 1.45 ), hydrogen bonding capacity (6 acceptors vs. 3 in unsubstituted analogs [1][2]), and target engagement profiles. These differences directly impact solubility, membrane permeability, and off-target binding, as evidenced by the 5-HT6 receptor selectivity reported for structurally related sulfonylpiperazine derivatives [3].

Quantitative Differentiation of 2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole (CAS 460994-84-7) Against Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison vs. Unsubstituted Piperazine Analog

The methanesulfonyl group reduces lipophilicity relative to aryl-substituted analogs while increasing it compared to unsubstituted piperazine, achieving a balanced XLogP3 of 1.9 [1]. This is higher than the unsubstituted 2-(piperazin-1-yl)-1,3-benzothiazole (ACD/LogP = 1.45 ), indicating improved passive membrane permeability without excessive lipophilicity that could lead to promiscuous binding.

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen Bonding Capacity: Acceptor Count Advantage for Target Engagement

The methanesulfonyl group contributes three additional hydrogen bond acceptors (total 6) compared to the unsubstituted piperazine analog (3 acceptors) [1][2]. This enhanced hydrogen bonding capacity is a known pharmacophoric requirement for 5-HT6 receptor antagonism, where sulfonamide/sulfone groups act as key hydrogen bond acceptors [3].

Hydrogen Bonding Molecular Recognition Structure-Activity Relationship

Commercial Purity Grade Differentiation: 97% vs. 90% Grades

Commercially, 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole is available in distinct purity grades. Suppliers like MolCore offer NLT 97% purity , whereas some vendors provide 90% purity . This 7% absolute difference in purity can significantly impact the outcome of sensitive assays or synthetic steps where impurities may interfere.

Purity Procurement Quality Control

Biological Activity Context: Potent 5-HT6 Receptor Antagonism in Structurally Related Sulfonylpiperazine Derivatives

While direct IC50 data for CAS 460994-84-7 is not available in the primary literature, a closely related aryl sulfonylpiperazine derivative (compound 13) in the same study series exhibited potent 5-HT6 receptor antagonism with an IC50 of 3.9 μM and good selectivity over 5-HT4 and 5-HT7 receptors [1]. This suggests the methanesulfonylpiperazine-benzothiazole scaffold is a privileged structure for 5-HT6 ligand development.

5-HT6 Receptor CNS Antagonist

Targeted Application Scenarios for 2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole (CAS 460994-84-7) Based on Quantitative Differentiation


CNS Drug Discovery: 5-HT6 Receptor Antagonist Lead Optimization

The balanced lipophilicity (XLogP3 = 1.9) and enhanced hydrogen bonding capacity (6 acceptors) of this scaffold make it an ideal starting point for optimizing 5-HT6 receptor antagonists. As demonstrated by structurally related compounds achieving IC50 = 3.9 μM with good selectivity , this building block can be further functionalized to improve potency and pharmacokinetic properties for CNS indications.

Multi-Target-Directed Ligand (MTDL) Synthesis for Alzheimer's Disease

Benzothiazole-piperazine hybrids have been validated as multifunctional agents against Alzheimer's disease, showing AChE inhibition (IC50 = 2.31 μM), Aβ aggregation inhibition (53.30%), and metal chelation . The methanesulfonylpiperazine-benzothiazole core can serve as a scaffold for developing novel MTDLs targeting multiple AD pathologies.

High-Purity Building Block for Sensitive Biological Assays

For researchers requiring high-purity material to minimize assay interference, the 97% purity grade (NLT) from suppliers like MolCore offers a 7% absolute purity advantage over standard 90% grades . This is critical for primary screening campaigns and biophysical assays where impurities can confound results.

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